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Compound of Interest

Compound Name: 2-Bromo-3-cyclopropylpyridine

Cat. No.: B580542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

2-Bromo-3-cyclopropylpyridine, a heterocyclic compound of interest in medicinal chemistry

and materials science. Due to the limited availability of published experimental spectra for this

specific molecule, this document presents a combination of predicted data, expected spectral

features based on structural analysis, and detailed, generalized experimental protocols for

acquiring such data. This guide is intended to serve as a valuable resource for researchers in

the synthesis, characterization, and application of this and structurally related compounds.

Chemical Structure and Properties
IUPAC Name: 2-Bromo-3-cyclopropylpyridine[1]

Molecular Formula: C₈H₈BrN[1]

Molecular Weight: 198.06 g/mol [1]

Exact Mass: 196.98401 Da[1]

The structure of 2-Bromo-3-cyclopropylpyridine, characterized by a pyridine ring substituted

with a bromine atom at the 2-position and a cyclopropyl group at the 3-position, dictates its

unique spectroscopic signature.
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Predicted and Expected Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally determined NMR data for 2-Bromo-3-cyclopropylpyridine is not

readily available in the public domain. However, computational prediction tools and analysis of

similar structures allow for a reliable estimation of the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.25 dd 1H H6 (Pyridine)

~7.50 dd 1H H4 (Pyridine)

~7.10 dd 1H H5 (Pyridine)

~2.10 m 1H CH (Cyclopropyl)

~1.05 m 2H CH₂ (Cyclopropyl)

~0.75 m 2H CH₂ (Cyclopropyl)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~150.0 C6 (Pyridine)

~142.5 C2 (Pyridine, C-Br)

~139.0 C4 (Pyridine)

~135.0 C3 (Pyridine)

~122.0 C5 (Pyridine)

~12.0 CH (Cyclopropyl)

~9.0 CH₂ (Cyclopropyl)
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Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromo-3-cyclopropylpyridine is expected to exhibit characteristic

absorption bands corresponding to its distinct functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H stretching Aromatic (Pyridine)

3000-2850 C-H stretching Aliphatic (Cyclopropyl)

~1570, ~1450, ~1420 C=C and C=N stretching Aromatic (Pyridine) Ring

~1020 C-Br stretching Bromo-substituent

~800 C-H out-of-plane bending Aromatic (Pyridine)

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2-Bromo-3-cyclopropylpyridine is

expected to show a distinctive molecular ion peak and a fragmentation pattern influenced by

the bromine isotope distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Expected Mass Spectrometry Data

m/z (charge-to-mass ratio) Ion Comments

197/199 [M]⁺

Molecular ion peak, showing

the characteristic 1:1 isotopic

pattern of bromine.

118 [M - Br]⁺ Loss of the bromine atom.

91
[C₆H₅N]⁺ (Pyridyl cation

fragment)

Further fragmentation of the

pyridine ring.

Experimental Protocols
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The following are detailed, generalized protocols for the acquisition of spectroscopic data for

small organic molecules like 2-Bromo-3-cyclopropylpyridine.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Weigh 5-10 mg of the purified compound into a clean, dry NMR tube.[2]

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

Cap the tube and gently agitate to ensure complete dissolution.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine.

Place the sample in the NMR probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Set the spectral width to approximately 15 ppm, centered around 5 ppm.

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

Acquire 16-32 scans for a good signal-to-noise ratio.

Process the data with an exponential window function (line broadening of 0.3 Hz) before

Fourier transformation.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0.00 ppm).

¹³C NMR Acquisition:
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Set the spectral width to approximately 220 ppm, centered around 100 ppm.

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

Employ proton decoupling to simplify the spectrum.

Acquire 1024-2048 scans.

Process the data with an exponential window function (line broadening of 1.0 Hz) before

Fourier transformation.

Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small, clean, and dry amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal to subtract atmospheric and

instrumental interferences.[3]

Collect the sample spectrum in the range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

The resulting spectrum should be displayed in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or

dichloromethane).
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Introduce the sample into the mass spectrometer via a direct insertion probe or through a

gas chromatograph (GC-MS) for volatile compounds.

Ionization and Analysis:

Utilize electron ionization at a standard energy of 70 eV.[4]

The electron beam bombards the gaseous sample molecules, causing ionization and

fragmentation.[4][5]

Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,

m/z 40-300).

The mass analyzer separates the ions based on their mass-to-charge ratio.

Data Interpretation:

Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for

a bromine-containing compound.[6][7]

Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations
The following diagrams illustrate the chemical structure and a general workflow for

spectroscopic analysis.
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Chemical Structure of 2-Bromo-3-cyclopropylpyridine
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Caption: Structure of 2-Bromo-3-cyclopropylpyridine.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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